n,n-Dimethylcyclobutanecarboxamide

概要

説明

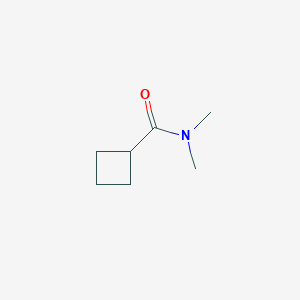

N,N-Dimethylcyclobutanecarboxamide: is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of cyclobutanecarboxamide where the amide nitrogen is substituted with two methyl groups. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method for preparing N,N-Dimethylcyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Reductive Amination: Another method involves the reductive amination of cyclobutanone with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

化学反応の分析

Types of Reactions:

Oxidation: N,N-Dimethylcyclobutanecarboxamide can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form N,N-dimethylcyclobutanemethanamine.

Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N-Dimethylcyclobutanemethanamine.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate for Pheromone Synthesis

n,n-Dimethylcyclobutanecarboxamide serves as an important intermediate in the synthesis of insect sex pheromones. These pheromones play a crucial role in pest management by attracting male insects to females, thus aiding in monitoring pest populations and controlling outbreaks. The synthesis process often utilizes this compound due to its favorable reactivity and stability under industrial conditions, making it an ideal candidate for large-scale production of these biologically active compounds .

Pharmacological Applications

Anticonvulsant Activity

Research has indicated that cyclobutanecarboxamides, including this compound, exhibit anticonvulsant properties. In studies involving maximal electroshock seizure tests in mice, certain derivatives of cyclobutanecarboxamides demonstrated promising anticonvulsant activity with minimal neurotoxicity. The structure-activity relationship (SAR) studies suggest that modifications to the cyclobutane ring can enhance anticonvulsant efficacy while maintaining a favorable safety profile .

Potential in Drug Development

The nitrogen-containing structure of this compound allows it to participate in various biological interactions, making it a candidate for drug development. Its ability to form hydrogen bonds with biological targets enhances its pharmacological profile, suggesting potential applications in developing new therapeutic agents for neurological disorders and other diseases .

Agricultural Applications

Insect Attractants

The use of this compound as a precursor for synthesizing insect sex pheromones has significant implications in agriculture. These pheromones can be used in traps to monitor pest populations or as part of integrated pest management strategies to reduce reliance on chemical pesticides. This application not only helps in managing crop health but also promotes environmentally friendly agricultural practices .

Case Studies

作用機序

The mechanism by which N,N-Dimethylcyclobutanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

N,N-Dimethylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

N,N-Dimethylcyclopentanecarboxamide: Similar structure but with a cyclopentane ring.

N,N-Dimethylcyclopropanecarboxamide: Similar structure but with a cyclopropane ring.

Uniqueness: N,N-Dimethylcyclobutanecarboxamide is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with larger or smaller ring sizes. These properties influence its reactivity and interactions in various chemical and biological contexts.

生物活性

N,N-Dimethylcyclobutanecarboxamide is a cyclic amide compound that has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring fused with an amide functional group, which contributes to its unique biological activity profile. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against viruses such as HIV and SARS-CoV-2. The compound has been shown to inhibit viral replication through the modulation of specific cellular pathways. In vitro experiments demonstrated that it effectively reduces viral load in infected cells, suggesting its role as a potential therapeutic agent against viral infections .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Research indicates that this compound inhibits the activity of pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a decrease in inflammation markers, making it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

This compound has shown promise in preclinical studies for its anticancer effects. It acts on several cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, it has been evaluated for its efficacy against triple-negative breast cancer and malignant pleural mesothelioma. The compound's mechanism involves the inhibition of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are critical for cancer cell proliferation .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested on human cell lines infected with SARS-CoV-2. Results indicated a significant reduction in viral replication compared to untreated controls, with an IC50 value demonstrating potent antiviral activity. Further analysis revealed that the compound interferes with viral entry mechanisms, enhancing its therapeutic potential .

Case Study 2: Anti-inflammatory Action

A study focused on the anti-inflammatory effects of this compound involved animal models with induced inflammation. Treatment with the compound resulted in reduced swelling and pain levels compared to placebo groups. Histological examination showed decreased infiltration of inflammatory cells in treated tissues, confirming its efficacy as an anti-inflammatory agent .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in animal models. However, comprehensive studies are required to fully elucidate its long-term effects and potential adverse reactions in humans. Initial findings suggest that while acute toxicity is low, chronic exposure may require further investigation .

Applications

The diverse biological activities of this compound position it as a versatile compound in pharmaceutical research. Its applications include:

- Drug Development : As a lead compound for antiviral and anticancer therapies.

- Research Tool : For studying cellular mechanisms related to inflammation and cancer.

- Potential Therapeutic Agent : For conditions involving viral infections and chronic inflammatory diseases.

Future Directions

Further research is essential to explore:

- Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with various biological targets.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.

- Metabolite Analysis : Understanding how metabolic processes affect its biological activity profiles.

特性

IUPAC Name |

N,N-dimethylcyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8(2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJXFJJPTBJREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303134 | |

| Record name | n,n-dimethylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57056-80-1 | |

| Record name | NSC156925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dimethylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。